3,5-二甲基-1-辛基吡唑

描述

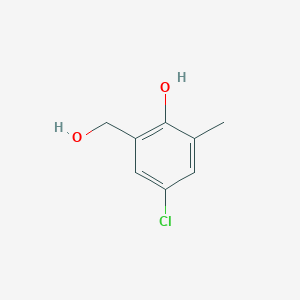

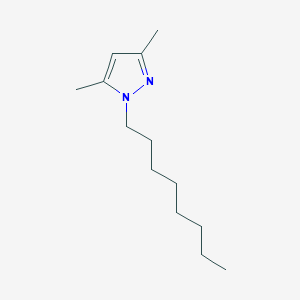

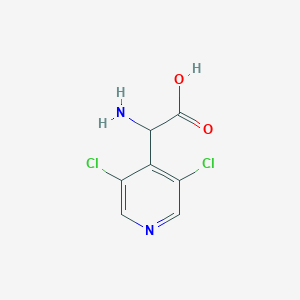

“3,5-Dimethyl-1-octylpyrazole” is a derivative of pyrazole, which is an organic compound. Pyrazole derivatives are known to contain two methyl substituents . The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Synthesis Analysis

The synthesis of pyrazole derivatives like “3,5-Dimethyl-1-octylpyrazole” often involves the condensation of acetylacetone and hydrazine . This process results in the formation of 3,5-dimethylpyrazole . The compound has been found to be an effective cyanoacetylating agent and a new building block for the synthesis of heterocyclic compounds .Physical And Chemical Properties Analysis

Pyrazole derivatives like “3,5-Dimethyl-1-octylpyrazole” are typically white to light yellow crystalline solids . They have high melting and boiling points, are slightly soluble in water, and can dissolve in organic solvents such as alcohols, ethers, and aromatic hydrocarbons .科学研究应用

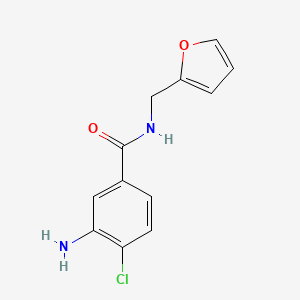

防腐蚀: 已证明 N,N-双[(3,5-二甲基-1H-吡唑-1-基)甲基]-N-(4-甲基苯基)胺之类的化合物是酸性介质中纯铁腐蚀的有效抑制剂,随着浓度的增加,其抑制效率也随之提高。此类化合物按照朗缪尔吸附等温线模型吸附在铁表面上,表明其在防腐蚀方面具有潜在的应用 (Chetouani, Hammouti, Benhadda, & Daoudi, 2005)。

合成和化学性质: 研究探讨了在特定条件下合成 3,5-二甲基-1-丙-2-烯基吡唑,突出了该化合物在化学反应中的潜力。此类合成的动力学、反应机理和相关参数提供了该化合物在不同条件下的行为见解 (Brahmayya & Wang, 2014)。

药物研究: 虽然具体针对的是吡唑衍生物而不是 3,5-二甲基-1-辛基吡唑,但一些研究探索了它们在药物应用中的潜力。例如,已经研究了降血糖 1-酰基 3,5-二甲基吡唑的水解动力学,有助于了解该药物的活性和稳定性 (Forist & Weber, 1973)。

材料科学和发光: 对包括 3,5-二甲基吡唑衍生物在内的杂配环金属化铱 (III) 配合物的研究表明,它们在创造高效的室温蓝色磷光方面具有潜力。这些发现可能对为照明和显示技术开发新材料产生影响 (Yang 等,2005)。

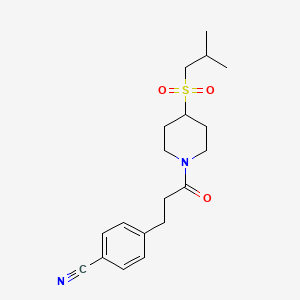

农业化学: 一项关于硝化抑制剂(包括 3-甲基吡唑的衍生物)影响的研究表明,虽然它们在作物生长阶段减少了氧化亚氮排放,但它们可能会导致收获后排放增加。这项研究为此类化合物的农业使用提供了重要的见解 (Scheer 等,2017)。

分析化学: 3,5-二甲基吡唑已在电荷转移络合物形成研究中得到研究,为基于分光光度法的氨基杂环供体测定方法的开发提供了基础。这可以在各种分析化学背景下得到应用 (Al-Attas、Habeeb 和 Al-Raimi,2009)。

未来方向

Pyrazole derivatives have been recognized as effective agents in various areas of chemistry . They are particularly useful for cyanoacetylation, a main method for the preparation of cyanoacetamide derivatives widely used in the synthesis of heterocyclic compounds . This suggests that “3,5-Dimethyl-1-octylpyrazole” and similar compounds may have potential for future applications in organic synthesis .

属性

IUPAC Name |

3,5-dimethyl-1-octylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2/c1-4-5-6-7-8-9-10-15-13(3)11-12(2)14-15/h11H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDZDZCKKMRPKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=CC(=N1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347839 | |

| Record name | 3,5-Dimethyl-1-octyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-1-octyl-1H-pyrazole | |

CAS RN |

1138-46-1 | |

| Record name | 3,5-Dimethyl-1-octyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2980692.png)

![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2980694.png)

![5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2980697.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2980699.png)

![2-(benzylsulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2980700.png)

![1-[(E)-2-(furan-2-yl)ethenyl]-3-methylurea](/img/structure/B2980707.png)

![N-(4-methoxybenzyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2980708.png)